molecular formula C8H15N3O2S2 B7560750 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide

Cat. No.: B7560750
M. Wt: 249.4 g/mol
InChI Key: YWXPWXXQJKVIPK-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with ethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various physiological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide is unique due to its specific combination of the thiadiazole ring and ethanesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it suitable for a wide range of applications in different fields .

Properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2S2/c1-5-15(12,13)11-7-10-9-6(14-7)8(2,3)4/h5H2,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXPWXXQJKVIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=NN=C(S1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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